molecular formula C6H11ClF3N B1581288 (2-Chloro-1,1,2-trifluoroethyl)diethylamine CAS No. 357-83-5

(2-Chloro-1,1,2-trifluoroethyl)diethylamine

Cat. No. B1581288
CAS RN: 357-83-5
M. Wt: 189.6 g/mol
InChI Key: BDZHKUAKSMWSAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (2-Chloro-1,1,2-trifluoroethyl)diethylamine can be achieved through various methods, including chlorination, trifluoromethylation, and ethylation. The most common method is through the reaction of chloroacetaldehyde and 2,2,2-trifluoroethylamine.


Molecular Structure Analysis

The molecular formula of (2-Chloro-1,1,2-trifluoroethyl)diethylamine is C6H11ClF3N . The molecular weight is 189.61 . The SMILES string is CCN(CC)C(F)(F)C(F)Cl .


Chemical Reactions Analysis

(2-Chloro-1,1,2-trifluoroethyl)diethylamine has been found to react at room temperature with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, and methyl 3,4-O-isopropylidene-β-L-arabinopyranoside to give the respective 3-, 6-, and 2-O-chlorofluoroacetates .


Physical And Chemical Properties Analysis

The physical and chemical properties of (2-Chloro-1,1,2-trifluoroethyl)diethylamine include a refractive index of n20/D 1.396 and a density of 1.205 g/mL at 25 °C . It is a liquid at room temperature and should be stored at 2-8°C .

Scientific Research Applications

  • Synthesis of Other Compounds

    • Field : Organic Chemistry
    • Application : “(2-Chloro-1,1,2-trifluoroethyl)diethylamine” can be used as a starting material for the synthesis of other compounds.
  • Reactant in the Presence of Transition Metal Catalysts

    • Field : Organometallic Chemistry
    • Application : “(2-Chloro-1,1,2-trifluoroethyl)diethylamine” can also be used as a reactant in the presence of transition metal catalysts to form various products.
  • Dyeing Homochromaticity of Cotton-Cellulosic Fiber Blended Yarn
    • Field : Textile Chemistry
    • Application : “(2-Chloro-1,1,2-trifluoroethyl)diethylamine” can be used for dyeing homochromaticity of cotton-cellulosic fiber blended yarn .
    • Results : The outcome of these processes would be the formation of homochromatic yarn. The specific results, including any quantitative data or statistical analyses, would depend on the particular dyeing process being carried out .

Unfortunately, I was unable to find more specific applications for “(2-Chloro-1,1,2-trifluoroethyl)diethylamine”. It’s possible that this compound has other uses that are not widely documented or are proprietary to specific research groups or companies. If you have a specific application in mind, I would recommend reaching out to experts in the field or the supplier of the compound for more information .

  • Synthesis of Fluorocarbohydrates

    • Field : Organic Chemistry
    • Application : “(2-Chloro-1,1,2-trifluoroethyl)diethylamine” can be used in the synthesis of fluorocarbohydrates .
    • Methods : This involves reacting “(2-Chloro-1,1,2-trifluoroethyl)diethylamine” with certain types of sugars to produce the respective O-chlorofluoroacetates .
    • Results : The outcome of these reactions would be the formation of new fluorocarbohydrate compounds .
  • Production of Difluoromethyl Ether

    • Field : Organic Chemistry
    • Application : “(2-Chloro-1,1,2-trifluoroethyl)diethylamine” can be used in the production of 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether .
    • Methods : The specific methods of application or experimental procedures would depend on the particular synthesis process being carried out .
    • Results : The outcome of these processes would be the formation of 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether .

Unfortunately, I was unable to find more specific applications for “(2-Chloro-1,1,2-trifluoroethyl)diethylamine”. It’s possible that this compound has other uses that are not widely documented or are proprietary to specific research groups or companies. If you have a specific application in mind, I would recommend reaching out to experts in the field or the supplier of the compound for more information .

Safety And Hazards

(2-Chloro-1,1,2-trifluoroethyl)diethylamine is a hazardous substance. It causes burns . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . Wear suitable protective clothing, gloves, and eye/face protection . In case of accident or if you feel unwell, seek medical advice immediately (show the label where possible) .

properties

IUPAC Name

2-chloro-N,N-diethyl-1,1,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClF3N/c1-3-11(4-2)6(9,10)5(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZHKUAKSMWSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276369, DTXSID20957103
Record name (2-Chloro-1,1,2-trifluoroethyl)diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-1,1,2-trifluoroethyl)diethylamine

CAS RN

357-83-5, 114440-20-9
Record name N,N-Diethyl(2-chloro-1,1,2-trifluoroethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Chloro-1,1,2-trifluoroethyl)diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 357-83-5
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Chlorotrifluoroethylene (454 g; 3.91 mole) is bubbled into diethylamine (350 g; 4.8 mole) over about 6 hours while the temperature is maintained at 30°-45° C. by use of an ice bath. The mixture is stirred overnight at room temperature and then distilled in vacuo to give 415 g (2.2M) of N-(2-chloro-1,1,2-trifluoroethyl)-diethylamine.
Quantity
454 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-1,1,2-trifluoroethyl)diethylamine

Citations

For This Compound
35
Citations
KR Wood, D Fisher, PW Kent - Journal of the Chemical Society C …, 1966 - pubs.rsc.org
N-(2-Chloro-1,1,2-trifluoroethyl)diethylamine reacted at room temperature with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, and …
Number of citations: 5 pubs.rsc.org
I Linhart, P Trška, V Dědek - Collection of Czechoslovak chemical …, 1985 - cccc.uochb.cas.cz
Reaction of diethylamine with 3-chlorononafluoro-1,5-hexadieae (I) in molar ratio of 1.5 : 1 to 2 : 1 at -30 to -17 C gives N,N-diethyl-1,1,2,3,4,4,5,6,6-nonafluoro-2,5-hexadienylamine (II) …
Number of citations: 5 cccc.uochb.cas.cz
RK Sehgal, JG Turcotte - Journal of Chemical Research, Synopses, 1998 - pubs.rsc.org
Reaction mechanisms consistent with the formation of isopropylidene-like trans-furanose-3′,5′-[2-(R)(S)-aminochlorofluoromethyl-1,3-dioxanyl]-2′-deoxynucleoside intermediates 6…
Number of citations: 3 pubs.rsc.org
NS Zefirov, SA Lermontov - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 357‐83‐5 ] C 6 H 11 ClF 3 N (MW 189.61) InChI = 1S/C6H11ClF3N/c1‐3‐11(4‐2)6(9,10)5(7)8/h5H,3‐4H2,1‐2H3 InChIKey = BDZHKUAKSMWSAJ‐UHFFFAOYSA‐N (mild …
Number of citations: 0 onlinelibrary.wiley.com
WP Winton, AF Brooks, KK Wong, PJH Scott… - …, 2019 - thieme-connect.com
For 45 years, efforts to prepare a fluorinated analogue of the scintiscanning/SPECT agent 6-(iodomethyl)-19-norcholest-5(10)-en-3-ol (NP-59) for development of a PET imaging agent …
Number of citations: 5 www.thieme-connect.com
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com
P Crabbe, H Carpio, E Velarde… - The Journal of Organic …, 1973 - ACS Publications
The synthesis of a number of trisubstituted allenyl steroids is reported. Reaction of A-(2-chloro-1, 1, 2-trifluoroethyl) diethylamine on difluorocyclopropenylcarbinols is shown to be a …
Number of citations: 35 pubs.acs.org
EJ Bailey, H Fazakerley, ME Hill, CE Newall… - Journal of the …, 1970 - pubs.rsc.org
11α-Hydroxy-19-nor-steroids react with N-(2-chloro-1,1,2-trifluoroethyl)diethylamine to give the 11β-fluoro-derivatives or, in presence of lithium chloride or lithium bromide, the 11β-…
Number of citations: 7 pubs.rsc.org
RL Pruett, JT Barr, KE Rapp, CT Bahner… - Journal of the …, 1950 - ACS Publications
Diethylamine has been treated with aluminum chloride and tetrafluoroethylene at 90 to obtain an unidentified liquid boiling at 176-177 and 761 mm. 3 Rigby and Schroe-der4 have …
Number of citations: 171 pubs.acs.org
H Vorbrueggen - Synthesis, 2008 - thieme-connect.com
The present review covers new efficient conversions (fluorodehydroxylations) of aliphatic primary or secondary hydroxy groups with nonaflyl fluoride (nC 4 F 9 SO 2 F; NfF) and bases …
Number of citations: 45 www.thieme-connect.com

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